1-Bromo-8-chlorodibenzo[b,d]furan is an organic compound characterized by the molecular formula and a molecular weight of approximately 281.53 g/mol. This compound features a dibenzo[b,d]furan core, which consists of two fused benzene rings and a furan ring, with bromine and chlorine substituents at the 1 and 8 positions, respectively. The compound is notable for its unique structural properties that contribute to its reactivity and potential applications in various fields, particularly in organic synthesis and materials science .
There is no known biological function or mechanism of action for 1-Bromo-8-chlorodibenzo[b,d]furan.
Synthesis of 1-bromo-8-chlorodibenzo[b,d]furan typically involves multi-step organic reactions. Common methods include:
These synthetic approaches not only yield the desired compound but also allow for the exploration of derivatives with tailored properties for specific applications .
1-Bromo-8-chlorodibenzo[b,d]furan has several applications:
Interaction studies involving 1-bromo-8-chlorodibenzo[b,d]furan focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate the compound's potential as a building block in complex organic synthesis. Additionally, preliminary biological interaction studies could reveal insights into its mechanism of action if it exhibits significant biological activity .
Several compounds share structural similarities with 1-bromo-8-chlorodibenzo[b,d]furan. These include:
Compound Name | Structure Features | Notable Properties |
---|---|---|
8-Bromo-dibenzofuran | Bromine at position 8 | Used in organic synthesis |
1-Chloro-8-methoxydibenzofuran | Chlorine at position 1; methoxy group | Exhibits different reactivity |
8-Chlorodibenzofuran | Chlorine at position 8 | Potentially bioactive |
What sets 1-bromo-8-chlorodibenzo[b,d]furan apart from these similar compounds is its specific positioning of halogen substituents, which influences its reactivity profile and potential applications in both organic synthesis and materials science. This unique arrangement may lead to distinct biological activities or electronic properties compared to its analogs .
Core identifiers for 1-bromo-8-chlorodibenzo[b,d]furan include:
Property | Value | Source |
---|---|---|
CAS Number | 2173554-83-9 | |
Molecular Formula | C₁₂H₆BrClO | |
Molecular Weight | 281.53 g/mol | |
IUPAC Name | 1-Bromo-8-chlorodibenzofuran | |
EC Number | 845-963-5 | |
PubChem CID | 134198736 |
Synonyms include 1-bromo-8-chloro-dibenzofuran and dibenzofuran, 1-bromo-8-chloro-. The compound’s systematic naming adheres to IUPAC guidelines, reflecting its fused bicyclic structure and substituent positions.
The molecule comprises a dibenzofuran core (two benzene rings fused to a furan ring) with bromine at position 1 and chlorine at position 8. The numbering follows the IUPAC system for polycyclic compounds, where substituents are assigned the lowest possible numbers. The planar aromatic structure enables π-π stacking interactions, critical for its role in materials science.
Positional isomerism arises from halogen substitution. Known isomers include:
These isomers differ in electronic effects and reactivity due to varying substituent positions.
Halogenated dibenzofurans gained attention in the 1980s–1990s for their environmental relevance. Studies on chlorination/bromination of dibenzofuran (DBF) revealed selective substitution patterns:
Key advances include: